(4-chlorophenyl)(cyclobutyl)methanone chemical structure
(4-chlorophenyl)(cyclobutyl)methanone chemical structure
An In-depth Technical Guide to (4-chlorophenyl)(cyclobutyl)methanone: Synthesis, Characterization, and Applications
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of (4-chlorophenyl)(cyclobutyl)methanone, a valuable synthetic intermediate in the fields of medicinal chemistry and materials science. We will delve into its chemical structure, detailed synthetic methodologies, robust characterization techniques, and potential applications, offering insights grounded in established chemical principles for researchers, scientists, and drug development professionals.
Introduction: The Significance of the Aryl Cyclobutyl Ketone Moiety
(4-chlorophenyl)(cyclobutyl)methanone belongs to the class of aryl cyclobutyl ketones. The cyclobutane ring, a four-membered carbocycle, has garnered significant interest in medicinal chemistry. Its unique, rigid, and puckered three-dimensional geometry can enhance key pharmacological properties such as metabolic stability and binding affinity when incorporated into drug candidates.[1][2] Molecules containing 1,3-disubstituted cyclobutane motifs have already entered clinical trials, highlighting the value of this scaffold in modern drug design.[1] As a functionalized building block, (4-chlorophenyl)(cyclobutyl)methanone serves as a crucial starting point for the synthesis of more complex molecules with potential biological activity.[3][4][5]
Chemical Structure and Physicochemical Properties
The fundamental identity of a compound is the bedrock of its scientific application. The structure of (4-chlorophenyl)(cyclobutyl)methanone features a cyclobutane ring and a 4-chlorophenyl group attached to a central carbonyl moiety.
Caption: Chemical structure of (4-chlorophenyl)(cyclobutyl)methanone.
Table 1: Compound Identification and Key Properties
| Identifier | Value |
|---|---|
| IUPAC Name | (4-chlorophenyl)(cyclobutyl)methanone[6] |
| CAS Number | 77585-25-2[6] |
| Molecular Formula | C₁₁H₁₁ClO |
| Molecular Weight | 194.66 g/mol |
| InChI Key | IHSRIIPWSHCVCZ-UHFFFAOYSA-N[6] |
| Appearance | White solid[6] |
| Storage Temperature | 0-8 °C[6] |
Table 2: Safety and Hazard Information
| Pictogram | Signal Word | Hazard Statements | Precautionary Statements |
|---|
| GHS07 (Exclamation Mark) | Warning | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[6] | P261: Avoid breathing dust.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6] |
Synthetic Methodologies: A Tale of Two Reactions
The synthesis of (4-chlorophenyl)(cyclobutyl)methanone can be approached through several established organic chemistry reactions. The choice of method often depends on starting material availability, scalability, and desired purity. We will explore the two most logical and field-proven pathways: Friedel-Crafts acylation and the Grignard reaction.
Primary Pathway: Friedel-Crafts Acylation
The Friedel-Crafts acylation is a cornerstone of aromatic chemistry, providing a direct and efficient route to aryl ketones.[7] This electrophilic aromatic substitution reaction is the preferred industrial method for its high efficiency and atom economy.
Causality and Strategic Choice: The reaction involves the acylation of chlorobenzene with cyclobutanecarbonyl chloride. The chloro-substituent on the benzene ring is deactivating yet directs incoming electrophiles to the ortho and para positions.[8][9] Due to the steric bulk of the cyclobutyl acyl group, the para-substituted product, (4-chlorophenyl)(cyclobutyl)methanone, is overwhelmingly favored, simplifying purification.[9]
Caption: Overall workflow for the synthesis via Friedel-Crafts acylation.
Mechanism of Action: The Lewis acid catalyst, AlCl₃, abstracts the chloride from cyclobutanecarbonyl chloride to form a highly electrophilic acylium ion. This ion is then attacked by the π-electron system of chlorobenzene, leading to the formation of the ketone after deprotonation restores aromaticity.[9][10]
Caption: The mechanism of the Friedel-Crafts acylation reaction.
Experimental Protocol: Friedel-Crafts Acylation
Part A: Synthesis of Cyclobutanecarbonyl Chloride [11][12]
-
System Setup: Assemble a flame-dried round-bottom flask with a reflux condenser and a gas outlet connected to a trap (to neutralize HCl gas).
-
Reagents: To the flask, add cyclobutanecarboxylic acid (1.0 eq). Slowly add thionyl chloride (SOCl₂, 1.2-1.5 eq) at room temperature. A catalytic amount of dimethylformamide (DMF) can be added to accelerate the reaction.[12]
-
Reaction: Heat the mixture to reflux (approx. 80°C) for 2-4 hours. The reaction is complete when gas evolution ceases.
-
Purification: Allow the mixture to cool. The product, cyclobutanecarbonyl chloride, can be purified by distillation under reduced pressure to remove excess SOCl₂ and byproducts. It is a corrosive and moisture-sensitive liquid.[13]
Part B: Synthesis of (4-chlorophenyl)(cyclobutyl)methanone [9][14]
-
System Setup: Assemble a dry three-neck flask with a dropping funnel, a magnetic stirrer, and a nitrogen inlet. The reaction must be conducted under anhydrous conditions.
-
Reagents: Suspend anhydrous aluminum chloride (AlCl₃, 1.1 eq) in an inert dry solvent like dichloromethane (DCM) or dichloroethane (DCE). Add chlorobenzene (2.0-3.0 eq, often used as solvent and reactant).
-
Addition: Cool the suspension to 0°C in an ice bath. Add the freshly prepared cyclobutanecarbonyl chloride (1.0 eq) dropwise from the dropping funnel over 30-60 minutes.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC or GC-MS.
-
Work-up: Carefully quench the reaction by pouring it into a mixture of crushed ice and concentrated HCl. This hydrolyzes the aluminum complexes.
-
Extraction & Purification: Separate the organic layer. Wash sequentially with dilute HCl, water, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient) or recrystallization.
Alternative Pathway: Grignard Reaction
The Grignard reaction offers a powerful alternative for C-C bond formation.[15] This pathway involves the reaction of an organometallic nucleophile (Grignard reagent) with an electrophilic acyl source.
Causality and Strategic Choice: This method is advantageous when the aromatic ring contains functional groups incompatible with the harsh Lewis acidic conditions of a Friedel-Crafts reaction. Here, a nucleophilic 4-chlorophenyl magnesium halide attacks the electrophilic carbonyl carbon of cyclobutanecarbonyl chloride. A key consideration is the potential for side reactions, such as Wurtz coupling, where the Grignard reagent reacts with the starting aryl halide.[16][17]
Experimental Protocol: Grignard Reaction
-
Grignard Reagent Preparation: [18] In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add magnesium turnings (1.1 eq). Add a solution of 4-bromochlorobenzene (1.0 eq) in an anhydrous ether solvent (like THF or diethyl ether) dropwise. Initiation may require a small iodine crystal or gentle heating.[16] The reaction is an exothermic process that forms 4-chlorophenylmagnesium bromide.
-
Acylation: Cool the freshly prepared Grignard reagent to -10°C to 0°C. Slowly add a solution of cyclobutanecarbonyl chloride (0.9 eq) in the same anhydrous solvent.
-
Reaction and Work-up: Stir the reaction at low temperature for 1-2 hours, then allow it to warm to room temperature. Quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl.
-
Extraction & Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the resulting ketone as described for the Friedel-Crafts method.
Structural Elucidation and Spectroscopic Analysis
Table 3: Predicted Spectroscopic Data for (4-chlorophenyl)(cyclobutyl)methanone
| Technique | Expected Characteristics |
|---|---|
| ¹H NMR | - Aromatic Protons: Two doublets in the range of δ 7.4-7.9 ppm, showing characteristic ortho-coupling (J ≈ 8-9 Hz).- Methine Proton (α to C=O): A multiplet (often a quintet) around δ 3.5-4.0 ppm.- Cyclobutyl Methylene Protons: A series of complex multiplets in the range of δ 1.8-2.5 ppm. |
| ¹³C NMR | - Carbonyl Carbon (C=O): A signal in the downfield region, δ 198-202 ppm.- Aromatic Carbons: Signals between δ 128-140 ppm, including the C-Cl and C-C=O carbons.- Methine Carbon (α to C=O): A signal around δ 45-50 ppm.- Cyclobutyl Methylene Carbons: Signals around δ 18-25 ppm. |
| IR Spectroscopy | - Carbonyl (C=O) Stretch: A strong, sharp absorption band around 1670-1685 cm⁻¹.- Aromatic C=C Stretches: Medium intensity bands around 1590 cm⁻¹ and 1485 cm⁻¹.- C-Cl Stretch: A band in the fingerprint region, typically 1090-1100 cm⁻¹. |
| Mass Spectrometry (EI) | - Molecular Ion (M⁺): A peak at m/z 194.- Isotope Peak (M+2): A significant peak at m/z 196, with an intensity approximately one-third of the M⁺ peak, which is characteristic of a monochlorinated compound.- Key Fragments: Fragments corresponding to the loss of the cyclobutyl group (m/z 139/141) and the 4-chlorobenzoyl cation (m/z 139/141). |
Applications in Research and Development
(4-chlorophenyl)(cyclobutyl)methanone is not typically an end-product but rather a versatile intermediate. Its value lies in the strategic combination of a reactive ketone handle, a stable chlorophenyl group, and the medicinally relevant cyclobutane scaffold.
-
Pharmaceutical Synthesis: The ketone can be readily converted into other functional groups. For example, reduction can yield a secondary alcohol, which can be further functionalized. Reductive amination can produce amines like [1-(4-chlorophenyl)cyclobutyl]methanamine, a known scaffold for drug discovery.[3]
-
Agrochemicals: Phenyl ketones are common precursors in the synthesis of fungicides and insecticides.[4][22] The unique properties of the cyclobutyl group could be exploited to develop new agrochemicals with modified efficacy or environmental profiles.
-
Materials Science: The rigid structure of the molecule can be incorporated into polymers or liquid crystals to influence their physical properties.
Conclusion
(4-chlorophenyl)(cyclobutyl)methanone is a well-defined chemical entity with significant potential as a synthetic intermediate. Its preparation is reliably achieved through classic organic reactions, with Friedel-Crafts acylation being the most direct and efficient route. Thorough characterization via standard spectroscopic techniques provides unequivocal structural confirmation. For researchers in drug discovery and materials science, this compound represents a valuable building block, enabling access to novel molecular architectures with desirable physicochemical and biological properties.
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